![molecular formula C13H14BrN3O2 B6792741 N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide](/img/structure/B6792741.png)
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core in the structure of this compound suggests that it may exhibit unique chemical and biological activities.
Preparation Methods
The synthesis of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide can be achieved through a chemodivergent approach. This involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For the synthesis of 3-bromoimidazo[1,2-a]pyridines, the reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, promoting a one-pot tandem cyclization/bromination process . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride.
Substitution: The bromo group in the compound can be substituted with other nucleophiles under suitable conditions.
Cyclization: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological properties make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds to N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide include other imidazo[1,2-a]pyridines such as:
3-substituted imidazo[1,2-a]pyridines: These compounds exhibit diverse biological properties and are used in various therapeutic applications.
N-(pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have significant biological and therapeutic value.
This compound stands out due to its unique combination of the bromo group and the imidazo[1,2-a]pyridine core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-19-13(5-3-6-13)12(18)16-10-8-15-11-9(14)4-2-7-17(10)11/h2,4,7-8H,3,5-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPHSXQWIELIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(=O)NC2=CN=C3N2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792674.png)
![3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one](/img/structure/B6792676.png)
![3-(2-Methylpyrimidin-4-yl)-1-(7-oxa-4-azaspiro[2.5]octan-4-yl)propan-1-one](/img/structure/B6792678.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B6792689.png)
![N-[1-(methoxymethyl)cyclobutyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6792702.png)
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6792708.png)
![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B6792718.png)
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6792724.png)
![3-[3-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)-3-oxopropyl]pyrimidin-4-one](/img/structure/B6792732.png)
![N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide](/img/structure/B6792736.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6792750.png)
![N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B6792751.png)
![(2S,3S)-2-methyl-1,1-dioxo-N-spiro[2.5]octan-6-ylthiolan-3-amine](/img/structure/B6792759.png)
